![molecular formula C15H9BrN2 B11835620 5-Bromo-3-phenyl-1H-indole-2-carbonitrile CAS No. 62039-71-8](/img/structure/B11835620.png)
5-Bromo-3-phenyl-1H-indole-2-carbonitrile
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Overview
Description
5-Bromo-3-phenyl-1H-indole-2-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile typically involves the bromination of 3-phenyl-1H-indole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Substituted indoles with various functional groups.
Oxidation Reactions: Oxindoles and other oxidized derivatives.
Reduction Reactions: Amines and other reduced products.
Scientific Research Applications
Synthesis and Role as an Intermediate
5-Bromo-3-phenyl-1H-indole-2-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of migraine treatments. For instance, it is involved in the preparation of eletriptan, a selective 5-hydroxytryptamine receptor agonist used for treating migraines. The synthesis process typically involves complex reactions with various reducing agents to achieve high yields and purity of the target compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-bromoindole compounds exhibit notable antiproliferative activity against several human cancer cell lines. For example, a series of 5-bromosubstituted indole phytoalexins were synthesized and screened for their cytotoxic effects against cancer cells such as MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that some analogues showed comparable or superior activity to cisplatin, a standard chemotherapy drug, while exhibiting lower toxicity towards normal cells .
Antibacterial Properties
This compound derivatives have also been evaluated for their antibacterial properties. A study synthesized several 5-bromoindole carboxamides that were tested against pathogenic Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. Some compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations lower than those of established antibiotics like gentamicin .
Antioxidant Activity
In addition to anticancer and antibacterial properties, certain derivatives of this compound have been investigated for their antioxidant potential. Research indicated that modifications to the indole structure can enhance the antioxidant activity, making them promising candidates for further pharmacological evaluations .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is vital in understanding how modifications to the chemical structure of 5-bromoindole derivatives affect their biological activities. For instance, variations in substituents on the indole ring can significantly influence their potency against different biological targets. This information is critical for guiding the design of new compounds with improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is primarily related to its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. The indole ring system is known to interact with various biological targets, including kinases, receptors, and enzymes, leading to diverse biological effects .
Comparison with Similar Compounds
- 5-Bromo-1H-indole-2-carbonitrile
- 3-Phenyl-1H-indole-2-carbonitrile
- 5-Fluoro-3-phenyl-1H-indole-2-carbonitrile
Comparison: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is unique due to the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the phenyl group contributes to its potential biological activity .
Biological Activity
5-Bromo-3-phenyl-1H-indole-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 5-position of the indole ring, a phenyl group at the 3-position, and a carbonitrile group at the 2-position, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium tuberculosis | 10 µM |
3-Phenyl-1H-indole | Mycobacterium tuberculosis | 30 µM |
5-Bromoindole-2-carboxamides | E. coli | 0.35–1.25 µg/mL |
In a study evaluating various indole derivatives against Mycobacterium tuberculosis, it was found that this compound exhibited significant antimicrobial activity with an MIC of approximately 10 µM, indicating its potential as a lead compound for developing new antimycobacterial agents .
Anticancer Activity
The anticancer properties of indole derivatives are also noteworthy. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation.
Table 2: Anticancer Activity of Indole Derivatives
Compound | Cancer Cell Line | GI50 (nM) |
---|---|---|
This compound | A549 (lung cancer) | 75 |
Indole derivatives | COLO 205 (colon cancer) | 71 |
Indole derivatives | SK-MEL-5 (melanoma) | 75 |
In studies assessing the antiproliferative effects against various cancer cell lines, it was observed that derivatives like this compound exhibit significant cytotoxicity, with GI50 values around 75 nM against A549 lung cancer cells . This suggests that structural modifications in indoles can enhance their anticancer activity.
The biological activity of indoles often involves multiple mechanisms:
- Inhibition of Enzymes : Many indole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways.
- Disruption of Cellular Processes : Some compounds induce apoptosis in cancer cells or inhibit cell cycle progression.
- Antibacterial Mechanisms : The mechanism against bacteria may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of several indoles, including this compound. The results demonstrated that this compound exhibited bactericidal effects at concentrations close to its MIC, suggesting strong potential for therapeutic use against resistant strains of Mycobacterium tuberculosis.
Case Study: Anticancer Efficacy
Another investigation focused on the anticancer properties of various indoles, revealing that those with bromine substitutions showed enhanced efficacy against specific cancer types. The study indicated that the presence of bromine in the structure could be crucial for enhancing interaction with target proteins involved in cancer progression .
Properties
CAS No. |
62039-71-8 |
---|---|
Molecular Formula |
C15H9BrN2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
JCWKJDGGBPKHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C#N |
Origin of Product |
United States |
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